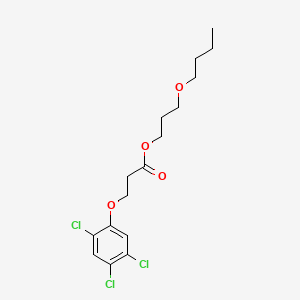
3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate: is an organic compound with the molecular formula C16H21Cl3O4 and a molecular weight of 383.695 g/mol . It is known for its applications in various fields, including agriculture and chemical research. The compound is characterized by its three chlorine atoms attached to the phenoxy group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate typically involves the esterification of 3-(2,4,5-trichlorophenoxy)propanoic acid with 3-butoxypropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxypropyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the ester functional group, converting it into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable reagent in organic synthesis .
Biology and Medicine: The compound has been studied for its potential biological activities, including its effects on certain enzymes and receptors. It is also used in the development of pharmaceuticals and agrochemicals .
Industry: In the agricultural industry, this compound is used as a herbicide. Its ability to control broadleaf weeds makes it an important component in weed management programs .
Wirkmechanismus
The mechanism of action of 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenoxy group can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the disruption of metabolic pathways in plants, making it effective as a herbicide .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop (MCPP)
Comparison: 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate is unique due to its butoxypropyl ester group, which enhances its solubility and effectiveness compared to similar compounds like 2,4-D and 2,4,5-T. The presence of three chlorine atoms on the phenoxy group also contributes to its distinct chemical properties and biological activities .
Eigenschaften
CAS-Nummer |
6047-17-2 |
|---|---|
Molekularformel |
C16H21Cl3O4 |
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
3-butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C16H21Cl3O4/c1-2-3-6-21-7-4-8-23-16(20)5-9-22-15-11-13(18)12(17)10-14(15)19/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
UFYGEGSDUCLKNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCCOC(=O)CCOC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



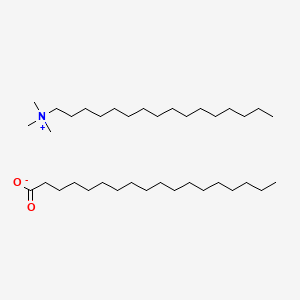


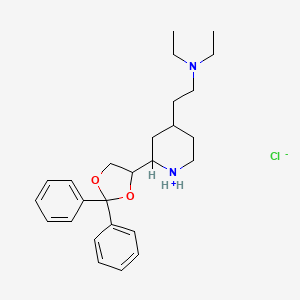
![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
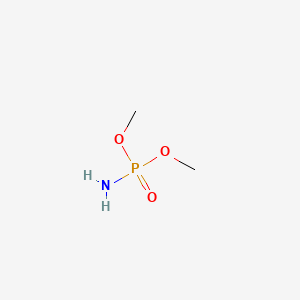
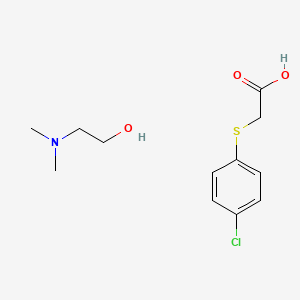
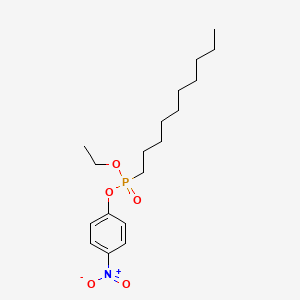

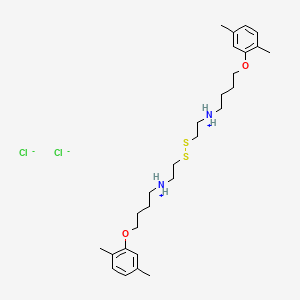
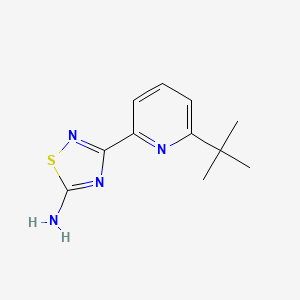
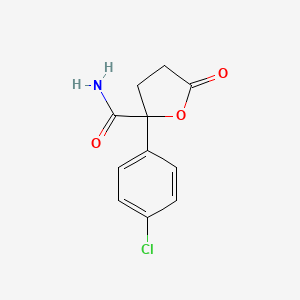
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
